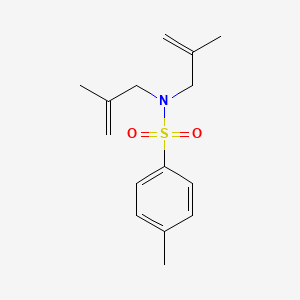
H-Met-Tyr-Gly-Phe-Gly-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Met-Tyr-Gly-Phe-Gly-Gly-OH is a peptide sequence composed of methionine, tyrosine, glycine, phenylalanine, and glycine residues. . This peptide is an endogenous opioid peptide that plays a crucial role in modulating pain and immune responses in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Tyr-Gly-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (methionine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (tyrosine) is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for glycine, phenylalanine, glycine, and glycine residues.
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive steps of deprotection and coupling.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form for storage and use.
Análisis De Reacciones Químicas
Types of Reactions
H-Met-Tyr-Gly-Phe-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
H-Met-Tyr-Gly-Phe-Gly-Gly-OH has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and pain perception.
Medicine: Explored for its potential therapeutic applications in pain management and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
H-Met-Tyr-Gly-Phe-Gly-Gly-OH exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neurotransmitter release. The result is an analgesic effect and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin): Another endogenous opioid peptide with similar structure and function.
H-Tyr-D-Ala-Gly-Phe-Met-OH: A synthetic analog with enhanced stability and potency.
H-Tyr-Gly-Gly-Phe-Met-NH₂: A modified version with an amide group at the C-terminus for increased resistance to enzymatic degradation.
Uniqueness
H-Met-Tyr-Gly-Phe-Gly-Gly-OH is unique due to its specific sequence and the presence of methionine, which can undergo oxidation to form methionine sulfoxide or methionine sulfone. This property can be exploited in research to study oxidative stress and its effects on peptide function .
Propiedades
Número CAS |
496854-25-2 |
|---|---|
Fórmula molecular |
C29H38N6O8S |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-21(30)27(41)35-23(14-19-7-9-20(36)10-8-19)29(43)33-16-25(38)34-22(13-18-5-3-2-4-6-18)28(42)32-15-24(37)31-17-26(39)40/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,37)(H,32,42)(H,33,43)(H,34,38)(H,35,41)(H,39,40)/t21-,22-,23-/m0/s1 |
Clave InChI |
HPGWKTXIDRVLCX-VABKMULXSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)

![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)

![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)

![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)

